molecular formula C14H17NO2 B168660 tert-Butyl 6-methyl-1H-indole-1-carboxylate CAS No. 127956-24-5

tert-Butyl 6-methyl-1H-indole-1-carboxylate

Cat. No.: B168660
CAS No.: 127956-24-5
M. Wt: 231.29 g/mol
InChI Key: MUQBSROSSKTUQW-UHFFFAOYSA-N
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Description

Tert-Butyl 6-methyl-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 6-methyl-1H-indole-1-carboxylate, also known as 1-BOC-6-methylindole, is a synthetic derivative of indole characterized by its unique structural features, which include a tert-butyl group and a carboxylate moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.

  • Molecular Formula : C₁₄H₁₇NO₂
  • Molecular Weight : 231.29 g/mol
  • Purity : Typically ≥95%

The precise mechanism of action for this compound remains under investigation. However, as a derivative of indole, it is hypothesized to share biological activities common to indoles, which may include:

  • Anticancer Activity : Indoles have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Properties : Compounds within this class often demonstrate activity against various microbial strains.

Anticancer Properties

Research indicates that indole derivatives can exhibit significant anticancer properties. For instance, studies on structurally similar compounds have shown that modifications at specific positions on the indole ring can enhance cytotoxicity against cancer cell lines. A notable study demonstrated that certain substitutions led to increased efficacy in disrupting microtubule polymerization, a critical process in cell division, thereby inducing mitotic arrest in cancer cells .

Table 1: Summary of Anticancer Activity of Indole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
2jU251 (GBM)0.1Microtubule disruption
2kHeLa0.6Apoptosis induction
2mMCF70.3G2/M phase arrest

Antimicrobial Activity

Indoles have also been recognized for their antimicrobial properties. The structure of this compound suggests potential efficacy against bacterial strains. Research has shown that similar compounds possess formidable antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Overview

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Indole Derivative AStaphylococcus aureus0.097 µg/mL
Indole Derivative BEscherichia coli0.78 µg/mL
tert-butyl derivativePseudomonas aeruginosaTBD

Case Studies

Several studies have focused on the biological evaluation of indole derivatives, including this compound:

  • Induction of Methuosis : Research indicated that certain indolyl derivatives could induce methuotic cell death, a unique form of cell death distinct from apoptosis, highlighting the diverse cellular pathways influenced by these compounds .
  • Microtubule Disruption : A study evaluated the effects of various substituted indoles on microtubule dynamics, revealing that specific substitutions could significantly alter the biological profile and increase cytotoxicity against cancer cells .

Properties

IUPAC Name

tert-butyl 6-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10-5-6-11-7-8-15(12(11)9-10)13(16)17-14(2,3)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQBSROSSKTUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562229
Record name tert-Butyl 6-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127956-24-5
Record name 1,1-Dimethylethyl 6-methyl-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127956-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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